N-methyl-1-(pyridazin-3-yl)piperidin-3-amine is a heterocyclic compound characterized by a piperidine ring that is substituted with a pyridazine moiety and a methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its unique structural features. The chemical structure can be represented by the molecular formula and has a CAS registry number of 1247087-42-8.
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine falls under the category of piperidine derivatives, which are compounds containing a six-membered ring with one nitrogen atom. The presence of the pyridazine ring, which consists of two nitrogen atoms in a five-membered aromatic structure, classifies this compound as a bicyclic heteroaromatic amine. Its classification is significant in the context of medicinal chemistry, where such compounds may exhibit diverse biological activities .
The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine typically involves the reaction between a pyridazine derivative and a piperidine derivative. A common synthetic route employs N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is generally conducted in an aprotic solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate at elevated temperatures.
Synthetic Route Example:
For industrial production, methods may involve continuous flow reactors to enhance efficiency and yield. Optimization parameters include temperature, pressure, and solvent choice to maximize production output.
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine can undergo several types of chemical reactions:
Common Reagents:
These reactions facilitate the exploration of derivatives with potentially enhanced biological activity.
The mechanism of action for N-methyl-1-(pyridazin-3-yl)piperidin-3-amine involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The precise targets and pathways are contingent upon the specific biological context and the structural characteristics of the compound .
Relevant data indicates that understanding these properties is crucial for handling and application in research settings .
N-methyl-1-(pyridazin-3-yl)piperidin-3-amine has several scientific applications:
These applications underscore the compound's versatility and importance in various fields of research .
The structural architecture of N-methyl-1-(pyridazin-3-yl)piperidin-3-amine (CAS 1247087-42-8) integrates pharmacophoric elements from epigenetic modulators, particularly chromatin-targeting agents. The pyridazine ring serves as a bioisostere for pyrimidine in kinase inhibitors, while the piperidine-3-amine moiety mimics histone deacetylase (HDAC) recognition motifs. Key design strategies include: Hydrogen-bonding topology: The secondary amine (–NH–) at C3 of the piperidine ring forms intramolecular interactions with the pyridazine N2 atom, stabilizing a gauche conformation ideal for protein binding. Crystallographic studies confirm this amine anchors to backbone carbonyls (e.g., SHP2 residue E250), analogous to chromatin remodelers [1]. Bioisosteric replacement: Systematic replacement of pyridazine with triazine or pyrimidine fragments revealed pyridazine’s optimal dipole moment (4.22 D) for DNA minor groove penetration. Derivatives incorporating 6-aminopyridazine showed 3.2-fold enhanced binding to bromodomain BRD4 in biochemical assays [4] [6]. Scaffold hybridization: Fusion with quinoline fragments yielded dual-acting inhibitors (e.g., compound VC2989348) targeting both HDAC and phosphatidylinositol 3-kinase (PI3K) pathways. This hybridization leveraged SNAr reactivity between 3-chloropyridazine and N-methyl-piperidin-3-amine under K₂CO₃/DMF conditions at 80°C [1].
Table 1: Hydrogen-Bonding Motifs in Scaffold Design
Fragment | Interaction Partner | Bond Length (Å) | Biological Target |
---|---|---|---|
Piperidine-3-NH | Glu250 (carbonyl) | 2.85 ± 0.12 | SHP2 phosphatase |
Pyridazine N1 | Arg188 (guanidinium) | 3.10 ± 0.15 | BRD4 bromodomain |
N-Methyl group | Hydrophobic pocket | – | PI3K catalytic site |
Conformational restriction strategies enhance target selectivity by reducing entropic penalties during binding. Three principal methodologies dominate: Spirocyclic fusion: Embedding the piperidine within [3.1.1]-bicyclic systems (e.g., 1,4-diazaspiro[5.5]undecane) fixes the amine torsion angle at θ = 60° ± 5°. This configuration improved inhibition of SHP2 (IC₅₀ = 42 nM vs. 210 nM for parent compound) by pre-organizing the pharmacophore [1] [4]. Chiral pool synthesis: Enantiopure derivatives accessed via (R)-3-aminopiperidine intermediates (prepared by enzymatic resolution or asymmetric hydrogenation) show differential activity. (R)-isomers exhibit 8-fold greater potency against mAChRs than (S)-counterparts due to steric complementarity in the orthosteric site [3] [7]. Transannular cyclization: Iodine-mediated cyclization creates azabicyclo[3.2.1]octanes, constraining the N-methylamine group in axial orientation. These derivatives demonstrated enhanced blood-brain barrier penetration (log BB = 0.17 vs. -0.86 for unconstrained analogs) in rodent models [5] [7].
Position-specific modifications of the pyridazine ring modulate electronic properties and steric accessibility, directly influencing bioactivity profiles: C4/C5 halogenation: Electrophilic bromination at C5 yields 5-Br-pyridazin-3-yl derivatives with altered π-stacking capabilities. These compounds showed 90% inhibition of 5-HT₃ receptors at 10 μM due to enhanced halogen bonding with Ser129 [1] [4]. C6 derivatization: Installing alkyl groups (methyl, ethyl) at C6 via Pd-catalyzed Suzuki coupling (e.g., with methylboronic acid/Pd(dppf)Cl₂) increases lipophilicity (cLogP +0.8). 6-Methyl analogs exhibited 3.4-fold improved mAChR antagonism while reducing hERG liability [4] [7]. C4 arylation: Buchwald-Hartwig amination at C4 with substituted anilines enabled kinase selectivity tuning. 4-(4-Fluorophenyl) derivatives displayed Kd = 8 nM against Abl1 kinase versus >500 nM for unsubstituted parent [5] [8].
Table 2: Bioactivity of Regioselective Pyridazine Modifications
Position | Substituent | cLogP | Target (IC₅₀) | Selectivity Ratio |
---|---|---|---|---|
Unsubstituted | – | 0.4 | mAChR (210 nM) | 1.0 |
C5 | Br | 1.2 | 5-HT₃ (35 nM) | 8.7 (vs. D₂) |
C6 | CH₃ | 1.3 | mAChR (62 nM) | 3.4 (vs. hERG) |
C4 | 4-F-C₆H₄ | 2.1 | Abl1 (8 nM) | 62.5 (vs. Src) |
Salt engineering transforms N-methyl-1-(pyridazin-3-yl)piperidin-3-amine into developable candidates by addressing aqueous insolubility (intrinsic solubility = 0.12 mg/mL): Mesylate salt optimization: Mesylate salts formed in methanol/MTBE mixtures achieve solubility >8.3 mg/mL at pH 6.8. XRPD confirmed Form I mesylate as a trihydrate with lattice energy -98.7 kJ/mol, enabling 92% oral bioavailability in canine models [1] [5]. Polymorph control: Hydrochloride salts crystallized from ethanol/water (4:1) yield non-hygroscopic Form B with dissolution rate k = 4.7 × 10⁻³ min⁻¹, outperforming hydrates (k = 1.2 × 10⁻³ min⁻¹) in biorelevant media [1] [8]. Counterion screening: Systematic evaluation of 12 counterions identified besylate salts with optimal properties: solubility (5.1 mg/mL), melting point (172°C), and stability (t₉₀ > 24 months at 40°C). Maleate salts offered superior crystallinity but caused gastric irritation in preclinical studies [5].
Table 3: Pharmacokinetic Impact of Salt Forms
Salt Form | Solubility (mg/mL) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) |
---|---|---|---|---|
Free base | 0.12 ± 0.03 | 78 ± 12 | 1.5 ± 0.3 | 420 ± 45 |
Hydrochloride | 3.5 ± 0.4 | 215 ± 28 | 1.2 ± 0.2 | 1850 ± 210 |
Mesylate | 8.3 ± 0.9 | 398 ± 41 | 0.8 ± 0.1 | 3420 ± 380 |
Besylate | 5.1 ± 0.6 | 325 ± 35 | 1.0 ± 0.2 | 2760 ± 310 |
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